molecular formula C9H16N2O2 B1352364 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- CAS No. 412334-56-6

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-

Numéro de catalogue: B1352364
Numéro CAS: 412334-56-6
Poids moléculaire: 184.24 g/mol
Clé InChI: UKESBLFBQANJHH-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-, commonly referred to as THCP, is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It is a white, crystalline solid that has a melting point of approximately 140 °C. THCP has been used in research related to drug synthesis, drug delivery, and biochemistry. It is also used in the synthesis of various polymers and polysaccharides, as well as in the synthesis of polypeptides and proteins.

Applications De Recherche Scientifique

Anti-mycobacterial Activities

Piperazine derivatives have demonstrated significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold contributes to its prominence in medicinal chemistry, enabling the design of potent anti-TB molecules. The structure-activity relationship (SAR) of these compounds has been extensively studied, offering a basis for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Drug Design

Piperazine is a critical moiety in the rational design of drugs, featuring in a wide range of therapeutic applications, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Its structural modification allows for the generation of molecules with different medicinal potentials. The flexibility of the piperazine ring as a building block facilitates the discovery of drug-like elements, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Safety and Hazards

“1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-” can cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including wearing protective gloves, eye protection, and face protection .

Analyse Biochimique

Biochemical Properties

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the synthesis of terazosin hydrochloride, where it acts as an intermediate . The compound’s interaction with enzymes such as α-1-adrenergic receptors highlights its importance in biochemical pathways.

Cellular Effects

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of terazosin hydrochloride suggests its potential impact on α-1-adrenergic receptors, which are crucial for regulating blood pressure and vascular tone. Additionally, its interaction with cellular components may affect cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to interact with α-1-adrenergic receptors, leading to the inhibition of these receptors and subsequent vasodilation. This mechanism is essential for its role in the synthesis of terazosin hydrochloride, which is used to treat hypertension and benign prostatic hyperplasia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential impact on cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Toxicity studies have also highlighted the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into active metabolites. The compound’s role in the synthesis of terazosin hydrochloride underscores its involvement in metabolic processes that regulate blood pressure and vascular function. Additionally, its effects on metabolic flux and metabolite levels highlight its significance in biochemical pathways.

Transport and Distribution

The transport and distribution of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues influence its therapeutic effects and potential side effects. Understanding the transport mechanisms is essential for optimizing its use in pharmaceutical applications.

Subcellular Localization

The subcellular localization of 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)- affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Propriétés

IUPAC Name

[(2R)-oxolan-2-yl]-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKESBLFBQANJHH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412334-56-6
Record name 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412334566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N06JZ5L23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The furoylpiperazine of Example 1 was converted to the hydrobromide salt (m.p. 173°-175° C.). This salt (39.0 g) in 250 ml methyl alcohol and 9.0 g Raney nickel was hydrogenated at 3 atm. After uptake of H2 ceased, the catalyst was filtered, the solvent concentrated, and the residue crystallized from isopropyl alcohol to give 35.2 g. tetrahydrofuroylpiperazine HBr, m.p. 152°-156° C. This was suspended in 20 ml H2O. Then 10.5 g 50%, NaOH solution was added slowly followed by 2.0 g solid Na2CO3. This was extracted with 4×100 ml portions of warm CHCl3. The CHCl3 extractions were distilled to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
salt
Quantity
39 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
solvent
Reaction Step Nine
Quantity
9 g
Type
catalyst
Reaction Step Ten

Synthesis routes and methods II

Procedure details

In a 100 ml round-bottom flask, tetrahydrofuran-2-carboxylic acid (3.48 grams, 30 mmole), piperazine (5.16 grams, 60 mmole) and 1,1,1,3,3,3-hexamethyldisilazane (4.83 grams, 30 mmole) were added, stirred under a nitrogen atmosphere and heated to 110° C. After 5 hours, the completion of the reaction was detected by thin-layer chromatography (TLC). After cooling to room temperature, the product was dissolved in chloroform, washed with a sodium hydrogen carbonate solution once and with water once. The organic layer was dried with anhydrous sodium sulfate, filtered, and applied suction to obtain 5.13 grams of Compound 3.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of piperazine (7.23 g, 0.084 mol) in xylenes (50 mL) was added tetrahydro 2-furanoic acid (4.85 g, 0.042 mol). The mixture was heated to reflux for 28 hours. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated to give 3.53 g of product (46% yield).
Quantity
7.23 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Yield
46%

Synthesis routes and methods IV

Procedure details

The furoylpiperazine of Example 1 was converted to the hydrobromide salt (m.p. 173°-175° C.). This salt (39.0 g) in 250 ml methyl alcohol and 9.0 g Raney nickel was hydrogenated at 3 atm. After uptake of H2 ceased, the catalyst was filtered, the solvent concentrated, and the residue crystallized from isopropyl alcohol to give 35.2 g. tetrahydrofuroylpiperazine HBr, m.p. 152°-156° C. This was suspended in 20 ml H2O. Then 10.5 g 50%, NaOH solution was added slowly followed by 2.0 g solid Nα2CO3. This was extracted with 4×100 ml portions of warm CHCl3. The CHCl3 extractions were distilled to give 22.5 g tetrahydrofurolylpiperazine, b.p. 120°-125° C./0.2 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
salt
Quantity
39 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven
Quantity
9 g
Type
catalyst
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Nine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.